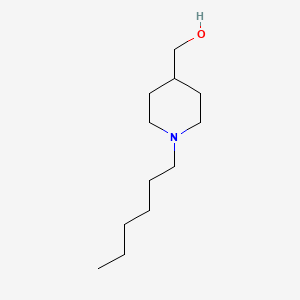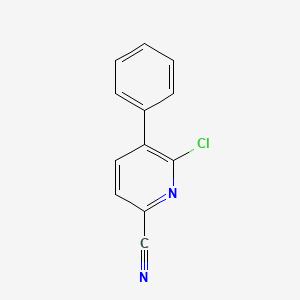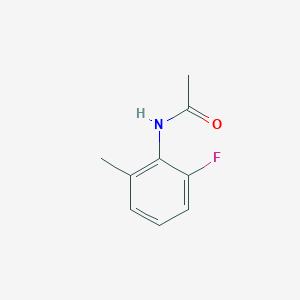
(1-Hexylpiperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hexylpiperidin-4-yl)methanol: is an organic compound belonging to the class of alcohols. It consists of a hexyl group attached to the fourth carbon of a piperidine ring, with a methanol group attached to the same carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of Piperidin-4-one: One common synthetic route involves the reduction of piperidin-4-one derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
N-Alkylation of Piperidine: Another method involves the N-alkylation of piperidine with hexyl bromide or hexyl chloride in the presence of a strong base like potassium carbonate (K2CO3).
Industrial Production Methods: The industrial production of This compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Analyse Des Réactions Chimiques
(1-Hexylpiperidin-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hexyl group can be replaced with other alkyl or aryl groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hexyl bromide or chloride, strong base (K2CO3)
Major Products Formed:
Oxidation: Piperidin-4-one, piperidin-4-carboxylic acid
Reduction: Piperidine derivatives
Substitution: Alkyl or aryl substituted piperidines
Applications De Recherche Scientifique
(1-Hexylpiperidin-4-yl)methanol: has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in biological studies to investigate the effects of piperidine derivatives on various biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
(1-Hexylpiperidin-4-yl)methanol: can be compared with other similar compounds, such as (1-Ethylpiperidin-4-yl)methanol and 4-Methylpiperidine . These compounds share structural similarities but differ in their alkyl chain length and functional groups, leading to variations in their chemical properties and biological activities.
Comparaison Avec Des Composés Similaires
(1-Ethylpiperidin-4-yl)methanol
4-Methylpiperidine
Piperidine
Propriétés
Formule moléculaire |
C12H25NO |
|---|---|
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
(1-hexylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-5-8-13-9-6-12(11-14)7-10-13/h12,14H,2-11H2,1H3 |
Clé InChI |
QSQRDPBDEATYNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCC(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)










![Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)

